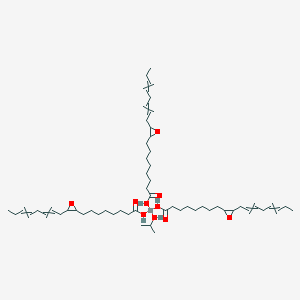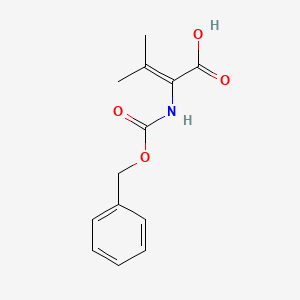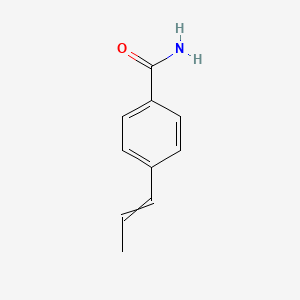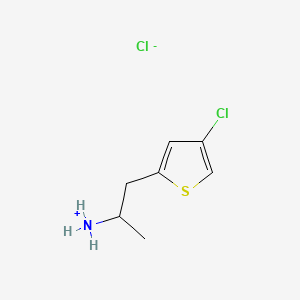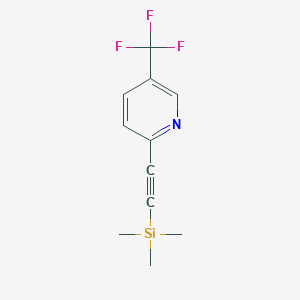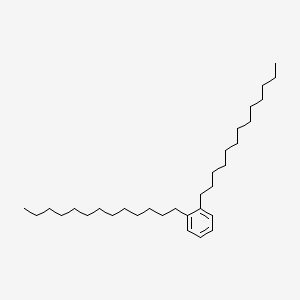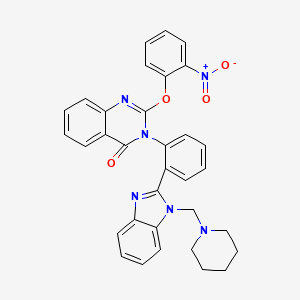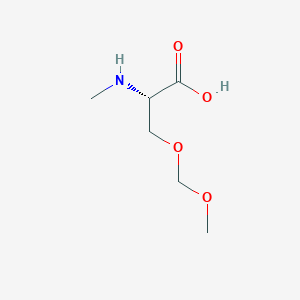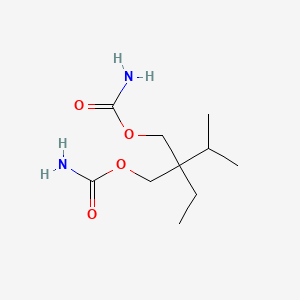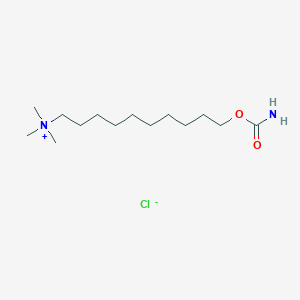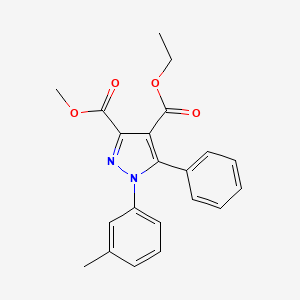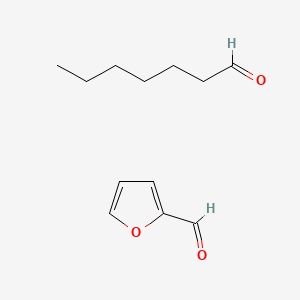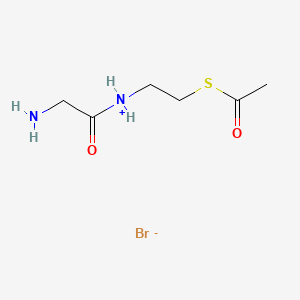
Thioacetic acid S-2-(2-aminoacetamido)ethyl ester hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetylsulfanylethyl-(2-aminoacetyl)azanium; 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C8H13F3N2O4S and a molecular weight of 290.26 g/mol. This compound is known for its unique structure, which includes an acetylsulfanyl group and an aminoacetyl group, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetylsulfanylethyl-(2-aminoacetyl)azanium; 2,2,2-trifluoroacetate typically involves the reaction of 2-acetylsulfanyl ethylamine with 2-aminoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
2-acetylsulfanylethyl-(2-aminoacetyl)azanium; 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the acetyl group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoacetyl group, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-acetylsulfanylethyl-(2-aminoacetyl)azanium; 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-acetylsulfanylethyl-(2-aminoacetyl)azanium; 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The aminoacetyl group can form hydrogen bonds with various biomolecules, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-acetylsulfanylethyl-(2-aminoacetyl)azanium; bromide
- 2-acetylsulfanylethyl-(2-aminoacetyl)azanium; chloride
Uniqueness
2-acetylsulfanylethyl-(2-aminoacetyl)azanium; 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased acidity and stability. This makes it more suitable for specific applications compared to its bromide and chloride counterparts.
Propriétés
Numéro CAS |
97313-68-3 |
|---|---|
Formule moléculaire |
C6H13BrN2O2S |
Poids moléculaire |
257.15 g/mol |
Nom IUPAC |
2-acetylsulfanylethyl-(2-aminoacetyl)azanium;bromide |
InChI |
InChI=1S/C6H12N2O2S.BrH/c1-5(9)11-3-2-8-6(10)4-7;/h2-4,7H2,1H3,(H,8,10);1H |
Clé InChI |
WCTYVXLDHFSCSW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCC[NH2+]C(=O)CN.[Br-] |
Numéros CAS associés |
97314-05-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


